molecular formula C16H19NO3 B2883996 N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide CAS No. 2411284-17-6

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide

Cat. No.: B2883996
CAS No.: 2411284-17-6
M. Wt: 273.332
InChI Key: OFRGHQSYNHTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide, also known as BMY-14802, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various scientific research studies. For example, it has been shown to reduce inflammation in animal models of arthritis, and it has been shown to reduce anxiety and depression-like behaviors in animal models of mood disorders. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide in lab experiments is that it has been shown to have a relatively low toxicity, which makes it safe to use in animal models. Additionally, this compound has been shown to have a relatively long half-life, which could make it useful in the development of long-acting medications. However, one limitation of using this compound in lab experiments is that it is not very water-soluble, which could make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, further research could be conducted to optimize the synthesis method for this compound and to develop more water-soluble derivatives of the compound.

Synthesis Methods

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran with ethyl magnesium bromide, followed by the reaction of the resulting compound with propargyl bromide. The final step involves the reaction of the resulting compound with but-2-ynoic acid chloride to yield this compound.

Scientific Research Applications

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent, which could make it useful in the treatment of mood disorders.

Properties

IUPAC Name

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-6-16(18)17-10-13-9-15-12(7-11(3)20-15)8-14(13)19-5-2/h8-9,11H,5,7,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRGHQSYNHTZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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